molecular formula C19H24N2O3 B11401533 4-(2-methylpropoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

4-(2-methylpropoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B11401533
M. Wt: 328.4 g/mol
InChI Key: LRCNELLFCAZIJP-UHFFFAOYSA-N
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Description

N-(5-METHYL-4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)-4-(2-METHYLPROPOXY)BENZAMIDE is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)-4-(2-METHYLPROPOXY)BENZAMIDE typically involves the following steps:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivatives under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)-4-(2-METHYLPROPOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides, acyl chlorides, and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-METHYL-4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)-4-(2-METHYLPROPOXY)BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.

    Amide Derivatives: Compounds with similar amide functional groups but different aromatic or heterocyclic cores.

Uniqueness

N-(5-METHYL-4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)-4-(2-METHYLPROPOXY)BENZAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

4-(2-methylpropoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C19H24N2O3/c1-12(2)11-23-15-7-5-14(6-8-15)18(22)20-19-16-10-13(3)4-9-17(16)21-24-19/h5-8,12-13H,4,9-11H2,1-3H3,(H,20,22)

InChI Key

LRCNELLFCAZIJP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)OCC(C)C

Origin of Product

United States

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